4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a molecular formula of C22H32N2O4 and a molecular weight of 388.5 g/mol . This compound is notable for its unique spirocyclic structure, which includes a tert-butylbenzoyl group and an oxa-azaspirodecane ring system. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multiple steps, typically starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of a suitable spirocyclic precursor with tert-butylbenzoyl chloride under basic conditions to introduce the tert-butylbenzoyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include other spirocyclic molecules with benzoyl groups. Examples include:
- 4-(4-tert-Butylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the tert-butylbenzoyl group and the oxa-azaspirodecane ring in this compound distinguishes it from other related compounds, potentially offering unique advantages in specific applications .
Biological Activity
4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as 8-tert-butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, is a compound with a complex structure that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H35NO4
- Molecular Weight : 401.54 g/mol
- CAS Number : 1326810-02-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azaspiro framework and subsequent functionalization to introduce the tert-butylbenzoyl group. The detailed synthetic pathways often utilize various reagents and conditions tailored to achieve high yields and purity.
Anticancer Activity
Recent studies have indicated that derivatives of azaspiro compounds exhibit significant anticancer properties. For instance, research focusing on related compounds has shown promising results against several cancer cell lines, including:
- HepG2 (human liver hepatocellular carcinoma)
- PC-3 (human prostate adenocarcinoma)
- HCT116 (human colorectal carcinoma)
These studies report moderate to high inhibition rates, suggesting that the azaspiro framework contributes positively to anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can mitigate oxidative stress associated with cancer progression.
Case Studies
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks:
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)15-9-7-14(8-10-15)17(22)21-16(18(23)24)13-25-20(21)11-5-4-6-12-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSCJKEGUOFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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